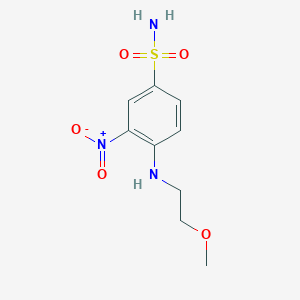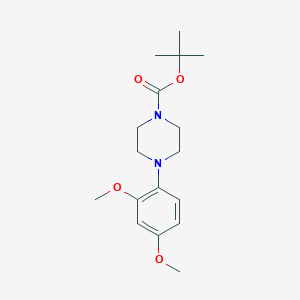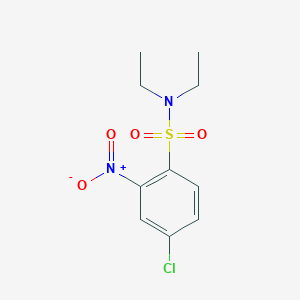![molecular formula C8H11N3O4 B13869631 3-[(5-Nitropyridin-2-yl)amino]propane-1,2-diol CAS No. 105630-61-3](/img/structure/B13869631.png)
3-[(5-Nitropyridin-2-yl)amino]propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-Nitropyridin-2-yl)amino]propane-1,2-diol is a chemical compound with the molecular formula C8H11N3O4 It is characterized by the presence of a nitropyridine group attached to an amino propane-1,2-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Nitropyridin-2-yl)amino]propane-1,2-diol typically involves the reaction of 5-nitropyridine-2-amine with 3-chloropropane-1,2-diol under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Nitropyridin-2-yl)amino]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The hydroxyl groups in the propane-1,2-diol moiety can be substituted with other functional groups using appropriate reagents.
Condensation: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Thionyl chloride, phosphorus tribromide.
Condensation: Aldehydes or ketones, acid or base catalysts.
Major Products Formed
Reduction: 3-[(5-Aminopyridin-2-yl)amino]propane-1,2-diol.
Substitution: 3-[(5-Nitropyridin-2-yl)amino]propane-1,2-dichloride.
Condensation: Schiff bases or amides.
Scientific Research Applications
3-[(5-Nitropyridin-2-yl)amino]propane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(5-Nitropyridin-2-yl)amino]propane-1,2-diol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The diol moiety can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-Nitropyridin-2-yl)amino]propane-1,2-diol
- 3-[(5-Aminopyridin-2-yl)amino]propane-1,2-diol
- 3-[(5-Nitropyridin-2-yl)amino]propanoic acid
Uniqueness
3-[(5-Nitropyridin-2-yl)amino]propane-1,2-diol is unique due to the presence of both a nitropyridine group and a diol moiety. This combination of functional groups allows for diverse chemical reactivity and potential applications. The nitro group can participate in redox reactions, while the diol moiety provides sites for further functionalization and interaction with biological targets.
Properties
CAS No. |
105630-61-3 |
|---|---|
Molecular Formula |
C8H11N3O4 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
3-[(5-nitropyridin-2-yl)amino]propane-1,2-diol |
InChI |
InChI=1S/C8H11N3O4/c12-5-7(13)4-10-8-2-1-6(3-9-8)11(14)15/h1-3,7,12-13H,4-5H2,(H,9,10) |
InChI Key |
IYCQNPBENNXHKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])NCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13869557.png)
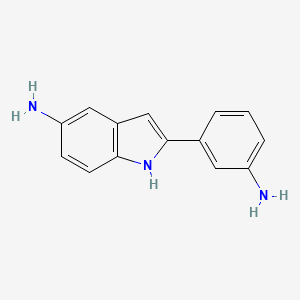
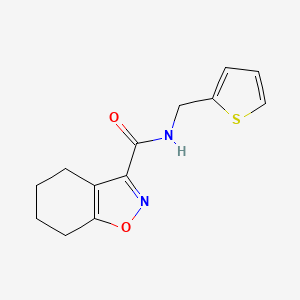
![2-(3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate](/img/structure/B13869563.png)
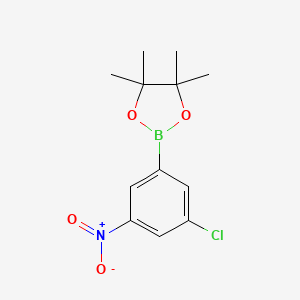
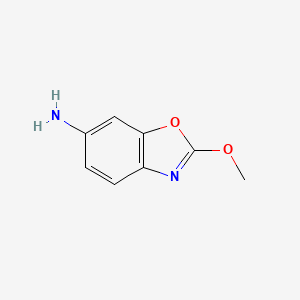
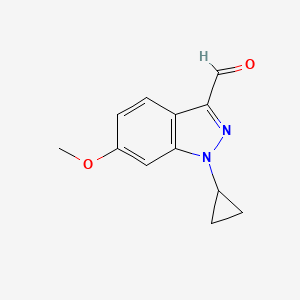
![4-(2-chlorophenyl)-4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-ol](/img/structure/B13869582.png)
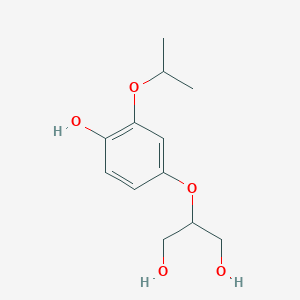
![3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]aniline](/img/structure/B13869599.png)

